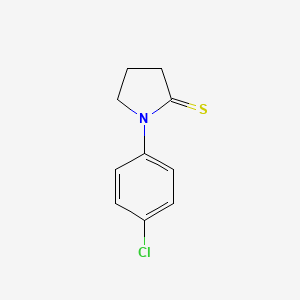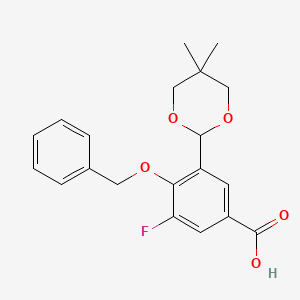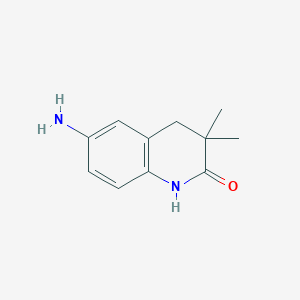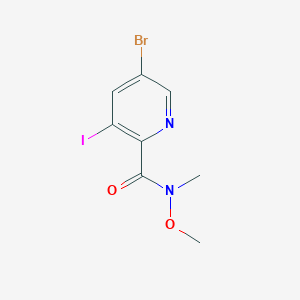![molecular formula C10H16BNO3S B13932877 [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol CAS No. 1970977-61-7](/img/structure/B13932877.png)
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol is an organic compound that features a thiazole ring substituted with a methanol group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using pinacolborane (HBpin) in the presence of a palladium catalyst.
Methanol Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Biaryl compounds.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition. The thiazole ring can interact with various biological targets through π-π stacking and hydrogen bonding.
相似化合物的比较
Similar Compounds
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]benzene
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]pyridine
- [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]thiophene
Uniqueness
- Functional Groups : The presence of both a thiazole ring and a dioxaborolane moiety makes it unique compared to other boronic acid derivatives.
- Reactivity : The combination of these functional groups provides a unique reactivity profile, making it versatile in various chemical reactions.
属性
CAS 编号 |
1970977-61-7 |
|---|---|
分子式 |
C10H16BNO3S |
分子量 |
241.12 g/mol |
IUPAC 名称 |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)8-12-5-7(6-13)16-8/h5,13H,6H2,1-4H3 |
InChI 键 |
QMWHAGRUAODFFL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)


![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)

![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)


![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
